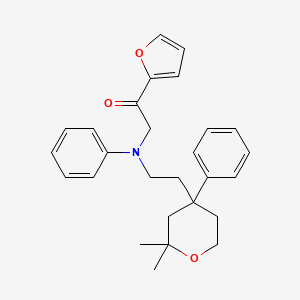
Antimalarial agent 34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimalarial agent 34 is a novel compound designed to combat malaria, a disease caused by Plasmodium parasites. Malaria remains a significant global health challenge, particularly in developing countries. The compound has shown promising results in preclinical studies, demonstrating high efficacy against Plasmodium falciparum, the most deadly malaria parasite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 34 involves multiple steps, starting with the preparation of key intermediates. One common route includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form dihydropyrimidines . The reaction conditions typically involve heating the mixture at 80°C for several hours.
Industrial Production Methods
For industrial production, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Antimalarial agent 34 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further tested for antimalarial activity .
Wissenschaftliche Forschungsanwendungen
Antimalarial agent 34 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites at different life stages.
Medicine: Potential therapeutic agent for treating malaria, especially in drug-resistant cases.
Industry: Used in the development of new antimalarial drugs and formulations.
Wirkmechanismus
The mechanism of action of Antimalarial agent 34 involves disrupting the parasite’s ability to synthesize essential proteins. The compound binds to the enzyme dihydrofolate reductase, inhibiting its activity and preventing the synthesis of tetrahydrofolate, a critical cofactor in DNA synthesis . This leads to the death of the parasite and the resolution of the infection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A widely used antimalarial drug that targets the parasite’s heme detoxification pathway.
Artemisinin: A potent antimalarial that generates free radicals to damage parasite proteins.
Mefloquine: Another antimalarial that disrupts the parasite’s ability to metabolize hemoglobin.
Uniqueness
Antimalarial agent 34 is unique due to its high potency and low propensity for resistance development. Unlike chloroquine and mefloquine, which have seen widespread resistance, this compound remains effective against resistant strains of Plasmodium falciparum .
Eigenschaften
Molekularformel |
C22H25ClN6O4S |
|---|---|
Molekulargewicht |
505.0 g/mol |
IUPAC-Name |
N-[2-[[5-chloro-2-(3-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(7-8-19(20)29-9-11-33-12-10-29)25-22-24-14-16(23)21(27-22)26-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) |
InChI-Schlüssel |
ZZGIFZFFFHTUCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3NS(=O)(=O)C)Cl)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)


![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)
![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)


![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
